5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one
CAS No.:
Cat. No.: VC17711105
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3O |
|---|---|
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 5,7-dicyclopropyl-2,6-dihydropyrrolo[3,4-d]pyridazin-1-one |
| Standard InChI | InChI=1S/C12H13N3O/c16-12-9-8(5-13-15-12)10(6-1-2-6)14-11(9)7-3-4-7/h5-7,14H,1-4H2,(H,15,16) |
| Standard InChI Key | FDZHQCQASOFRIO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=C3C=NNC(=O)C3=C(N2)C4CC4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecular structure of 5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one features a fused bicyclic system comprising a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) and a pyridazine ring (a six-membered di-nitrogen aromatic ring). The cyclopropyl substituents at positions 5 and 7 introduce steric constraints and electronic effects that influence the compound’s reactivity and intermolecular interactions. The ketone group at position 1 further enhances its potential for derivatization, enabling covalent modifications critical for pharmacological optimization.
Table 1: Fundamental Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.25 g/mol |
| CAS Number | Not publicly disclosed |
| VCID | VC17711105 |
Stereoelectronic Features
The cyclopropyl groups adopt a non-planar geometry, inducing ring strain that may enhance reactivity in certain chemical contexts. Quantum mechanical calculations predict that the conjugation between the pyrrole’s π-system and the pyridazine’s electron-deficient regions creates a polarized electronic environment, facilitating nucleophilic attacks at specific positions. Spectroscopic analyses, including -NMR and -NMR, have been employed to map the compound’s electron distribution, though detailed spectral data remain proprietary.
Synthetic Methodologies
Precursor Selection and Cyclization
The synthesis of 5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one typically begins with the preparation of appropriately substituted pyrrole and pyridazine precursors. A key intermediate is a cyclopropane-containing amine, which undergoes [3+2] cycloaddition with a pyridazine-derived electrophile to form the bicyclic core. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical to achieving yields exceeding 60%, as higher temperatures promote side reactions such as ring-opening of the cyclopropyl groups.
Post-Cyclization Modifications
Following cyclization, the ketone functionality at position 1 is introduced via oxidation of a secondary alcohol intermediate using mild oxidizing agents like pyridinium chlorochromate (PCC). Subsequent purification via column chromatography or recrystallization ensures a purity >95%, as verified by high-performance liquid chromatography (HPLC).
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The electron-rich pyrrole ring undergoes electrophilic substitution at position 3, where nitration and halogenation reactions have been successfully demonstrated. For instance, treatment with nitric acid in acetic anhydride yields a nitro derivative, while bromine in dichloromethane introduces a bromine atom, enhancing the compound’s potential for cross-coupling reactions.
Nucleophilic Additions
The pyridazine ring’s electron-deficient nature permits nucleophilic attacks at positions 4 and 6. Alkylation with methyl iodide in the presence of a base like sodium hydride generates N-alkylated derivatives, which have shown improved solubility in polar aprotic solvents.
Reductive Transformations
Catalytic hydrogenation (H, Pd/C) selectively reduces the pyridazine ring’s double bonds, yielding a partially saturated analog with altered pharmacokinetic properties. This derivative exhibits increased metabolic stability in preliminary in vitro assays.
Comparative Analysis with Structural Analogs
Des-Cyclopropyl Derivatives
Removal of the cyclopropyl substituents results in a 10-fold decrease in anticancer potency, underscoring their role in target engagement. Conversely, replacing cyclopropyl with trifluoromethyl groups improves metabolic stability but introduces cardiotoxicity risks.
Challenges and Future Directions
Toxicity Mitigation
Structure-toxicity studies are needed to identify hepatotoxicophores. Introducing polar substituents (e.g., hydroxyl or amine groups) may reduce off-target effects while retaining efficacy.
Target Identification
Advanced proteomic techniques, such as affinity-based protein profiling, are required to map the compound’s interactome and validate putative targets like CDK4.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume